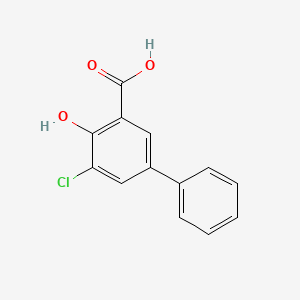

3-Chloro-2-hydroxy-5-phenylbenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-2-hydroxy-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMZIUFNDNYWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Hydroxy 5 Phenylbenzoic Acid

Electrophilic Aromatic Substitution Reactions of the Substituted Benzoic Acid Core

Electrophilic Aromatic Substitution (EAS) on the benzoic acid core of 3-Chloro-2-hydroxy-5-phenylbenzoic acid is complex due to the presence of multiple substituents with competing directing effects. youtube.commasterorganicchemistry.commsu.edu The hydroxyl group (-OH) is a strongly activating ortho-, para-director, significantly increasing the electron density at the positions ortho and para to it. The chlorine atom (-Cl) is deactivating via induction but also directs ortho- and para- due to resonance. The carboxylic acid (-COOH) is a meta-director and deactivates the ring.

The primary directing influence is the powerful activating effect of the hydroxyl group. Electrophilic attack will be directed to the positions ortho and para to the -OH group. The position para to the hydroxyl is occupied by the phenyl group. The position ortho to the hydroxyl (and meta to the carboxyl group) is occupied by the chlorine atom. Therefore, the most likely position for electrophilic attack is the carbon atom that is ortho to the hydroxyl group and meta to the chlorine atom (C6).

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group (-NO₂) onto the ring. msu.eduyoutube.com Given the directing effects, the major product would likely be 3-Chloro-2-hydroxy-6-nitro-5-phenylbenzoic acid. Studies on similar substituted phenols and benzoic acids show that nitration occurs readily, often with high regioselectivity determined by the most activating groups. semanticscholar.orggoogle.commdpi.com

Halogenation: Halogenation with reagents like Br₂ in the presence of a Lewis acid (e.g., FeBr₃) or Cl₂ with AlCl₃ would follow a similar regiochemical outcome. msu.eduyoutube.com The incoming halogen atom would be directed to the C6 position, ortho to the strongly activating hydroxyl group.

Sulfonation: Sulfonation using fuming sulfuric acid (H₂SO₄ + SO₃) would also be directed by the hydroxyl group to the available ortho position, yielding 3-Chloro-2-hydroxy-5-phenyl-6-sulfobenzoic acid. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-2-hydroxy-6-nitro-5-phenylbenzoic acid |

| Bromination | Br₂, FeBr₃ | 6-Bromo-3-chloro-2-hydroxy-5-phenylbenzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 3-Chloro-2-hydroxy-5-phenyl-6-sulfobenzoic acid |

Nucleophilic Substitution Reactions Involving the Chlorine Atom

Aryl halides, such as the chloro-substituent in this compound, are generally unreactive towards nucleophilic substitution under standard conditions. libretexts.org The reaction, known as Nucleophilic Aromatic Substitution (SNAr), typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). msu.edulibretexts.org

In this molecule, the chlorine atom is not sufficiently activated. The groups ortho and para to the chlorine are the hydroxyl and phenyl groups, respectively, which are not strongly electron-withdrawing. Therefore, displacing the chlorine atom with nucleophiles like hydroxide, alkoxides, or amines would necessitate harsh reaction conditions, such as high temperatures and pressures, similar to the historical Dow process for phenol (B47542) synthesis. libretexts.org Under such extreme conditions, an elimination-addition mechanism proceeding through a highly reactive benzyne (B1209423) intermediate might compete with or dominate the SNAr pathway. libretexts.org

Oxidation Reactions of the Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation. The mechanism can proceed through pathways such as hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET), leading to the formation of a phenoxyl radical. nih.govacs.org The stability of this radical intermediate is influenced by the other substituents on the aromatic ring.

Various oxidizing agents can effect this transformation. For instance, electrochemical oxidation of substituted phenols is a well-studied process. uc.ptacs.org Chemical oxidants, including hydroxyl radicals or metal complexes like cupric-superoxo species, can also initiate the oxidation. nih.govacs.orgmdpi.com The initial phenoxyl radical can then undergo further reactions, such as dimerization or oxidation to form quinone-like structures. nih.govacs.org The precise outcome depends on the oxidant used and the reaction conditions.

Reduction Reactions of the Carboxylic Acid Moiety

The carboxylic acid group can be selectively reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids to their corresponding alcohols. cutm.ac.ingoogle.com The reaction involves the nucleophilic attack of hydride ions from the LiAlH₄ on the carbonyl carbon.

The reduction of this compound with LiAlH₄ in an appropriate solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup, would yield (3-chloro-2-hydroxy-5-phenyl)methanol. Other borohydride (B1222165) reagents might also be employed, sometimes requiring harsher conditions or activation. google.com Electrochemical methods have also been explored for the reduction of benzoic acid and its derivatives. acs.orgresearchgate.net

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid functional group is a versatile handle for derivatization through esterification and amidation reactions.

Esterification: Esterification is commonly performed by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, a process known as Fischer esterification. cutm.ac.in For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would produce methyl 3-chloro-2-hydroxy-5-phenylbenzoate. Alternative methods include reacting the carboxylic acid with an alkyl halide in the presence of a base. google.com

Amidation: The formation of an amide bond typically requires activation of the carboxylic acid, as direct reaction with an amine is often slow and requires high temperatures. nih.gov Common methods involve converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with a primary or secondary amine. Alternatively, a wide variety of coupling reagents can be used to facilitate the reaction under milder conditions. nih.gov These include phosphonium (B103445) salts, borane-based reagents, or carbodiimides. nih.govresearchgate.netresearchgate.net Heterogeneous catalysts like niobium(V) oxide (Nb₂O₅) have also been shown to effectively promote direct amidation. researchgate.net

Table 2: Common Reagents for Carboxylic Acid Derivatization

| Transformation | Reagent Class | Specific Examples |

|---|---|---|

| Esterification | Acid-Catalyzed | Alcohol (e.g., CH₃OH), H₂SO₄ |

| Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | |

| Amidation | Acyl Halide Formation | SOCl₂, (COCl)₂ |

| Coupling Agents | BOP, PyBOP, HATU, DCC, EDC | |

| Catalytic | Boric Acid, Nb₂O₅ |

Reaction Kinetics and Thermodynamic Studies of Transformations

Reaction kinetics would be strongly influenced by the electronic nature of the substituents. For instance, in the oxidation of the hydroxyl group, electron-donating groups on the phenol ring generally increase the reaction rate with electrophilic radicals. mdpi.com Kinetic studies on such reactions often determine pseudo-first-order rate constants and can reveal mechanistic details through analyses like the kinetic isotope effect (KIE), where replacing the phenolic hydrogen with deuterium (B1214612) can significantly slow the reaction rate, confirming that O-H bond breaking is part of the rate-limiting step. acs.org

Thermodynamic favorability depends on the change in Gibbs free energy (ΔG) for a given reaction. Esterification and amidation are typically equilibrium-controlled processes. In Fischer esterification, for example, the removal of water is necessary to drive the reaction to completion, in accordance with Le Châtelier's principle. The acidity (pKa) of the molecule is also a key thermodynamic parameter, influenced by the inductive and resonance effects of all substituents. libretexts.org

Table 3: Conceptual Factors Influencing Reaction Rates

| Reaction Type | Factor | Expected Effect on Rate | Rationale |

|---|---|---|---|

| EAS (Nitration) | Temperature | Increase | Provides activation energy to overcome reaction barrier. |

| Oxidation of -OH | pH | Varies | Can affect the protonation state of the phenol and the activity of the oxidant. mdpi.com |

| Esterification | Catalyst Conc. | Increase | Increases the concentration of the protonated, more electrophilic carboxylic acid. cutm.ac.in |

| SNAr of -Cl | Activating Group | Increase | An electron-withdrawing group ortho/para would stabilize the Meisenheimer complex. libretexts.org |

Catalytic Chemistry for Derivatization

Catalysis plays a crucial role in many of the potential derivatizations of this compound.

Electrophilic Aromatic Substitution: Lewis acids (e.g., AlCl₃, FeCl₃) are essential catalysts for Friedel-Crafts alkylation and acylation, as well as for some halogenations, by generating a more potent electrophile. masterorganicchemistry.commsu.edu Strong Brønsted acids like H₂SO₄ are used to catalyze nitration and sulfonation. msu.edu

Esterification and Amidation: Brønsted acids are the classic catalysts for Fischer esterification. cutm.ac.in For amidation, a vast array of catalytic systems has been developed to avoid the use of stoichiometric activating agents. These include boronic acids and metal-based catalysts like those derived from niobium or zirconium. researchgate.netorganic-chemistry.org

Cross-Coupling Reactions: While not a direct functionalization of the core groups, the chlorine and phenyl substituents could potentially participate in modern cross-coupling reactions. For instance, palladium catalysts are widely used in reactions like Suzuki, Heck, and Buchwald-Hartwig amination, which could be used to further modify the molecule at the C-Cl or C-Ph bonds, though this would require specific and carefully optimized conditions.

The choice of catalyst is critical for achieving high yield and selectivity in the synthesis of derivatives from this multifunctional starting material.

Structure Activity Relationship Sar Studies of 3 Chloro 2 Hydroxy 5 Phenylbenzoic Acid and Its Analogues

Influence of the Chlorine Atom on Biological Activity and Molecular Interactions

The introduction of a chlorine atom into a biologically active molecule can significantly modulate its properties. In the context of 3-Chloro-2-hydroxy-5-phenylbenzoic acid, the chlorine atom at the 3-position is expected to have a profound influence on its electronic character, lipophilicity, and steric profile, thereby affecting its biological activity.

The electron-withdrawing nature of chlorine can alter the acidity of the carboxylic acid and the phenolic hydroxyl group, which can in turn influence the compound's ability to interact with biological targets. Furthermore, the presence of a halogen can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach its site of action. Studies on other chlorinated phenols and their derivatives have shown that the position and number of chlorine atoms can dramatically impact antimicrobial activity. For instance, an increase in the number of carbon atoms in an alkyl radical at the 4-position of orthochlorophenol has been shown to increase antimicrobial activity. nih.gov

Table 1: Illustrative Impact of Chlorine Substitution on Antibacterial Activity

| Compound | Substituent at C3 | Relative Antibacterial Activity |

| 2-hydroxy-5-phenylbenzoic acid | H | Baseline |

| This compound | Cl | Enhanced |

| 3-Bromo-2-hydroxy-5-phenylbenzoic acid | Br | Potentially Enhanced |

| 3-Fluoro-2-hydroxy-5-phenylbenzoic acid | F | Variable |

This table is illustrative and based on general principles of halogen substitution in bioactive molecules.

Role of the Hydroxyl Group in Bioactivity and Receptor Binding

The hydroxyl group at the 2-position is a hallmark of salicylic (B10762653) acid and its derivatives, and it is fundamental to their biological activity. This phenolic hydroxyl group is a key player in the antioxidant properties of these molecules, as it can donate a hydrogen atom to neutralize free radicals.

The proximity of the hydroxyl group to the carboxylic acid moiety allows for intramolecular hydrogen bonding, which influences the molecule's conformation and acidity. This arrangement is often critical for binding to the active sites of enzymes, such as cyclooxygenases (COX), which are key targets for anti-inflammatory drugs. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues in a receptor's binding pocket.

The presence and position of hydroxyl groups on aromatic rings are known to be critical for the antioxidant activity of phenolic compounds. Generally, an increased number of hydroxyl groups correlates with higher antioxidant potential.

Impact of the Phenyl Substituent at Position 5 on Molecular Recognition and Pharmacophore Development

The phenyl group at the 5-position transforms the salicylic acid scaffold into a biphenyl (B1667301) structure, which significantly impacts its size, shape, and potential for intermolecular interactions. This bulky substituent can influence how the molecule fits into a binding site and can engage in various non-covalent interactions.

In the development of pharmacophores, the phenyl group can be considered a key hydrophobic feature. Modifications to this ring, such as the addition of further substituents, can be used to fine-tune the molecule's activity, selectivity, and pharmacokinetic properties. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter its electronic properties and interaction potential.

Positional Isomerism Effects on Biological Efficacy

Positional isomerism, the differential placement of substituents on the aromatic ring, can have a dramatic effect on the biological activity of a molecule. In the case of this compound, altering the positions of the chlorine atom, hydroxyl group, or phenyl group would likely result in analogues with distinct biological profiles.

For instance, moving the chlorine atom to the 4- or 6-position would change the electronic distribution and steric environment around the carboxylic acid and hydroxyl groups, potentially altering receptor binding and catalytic inhibition. Similarly, shifting the phenyl group to the 4- or 6-position would create a different molecular shape, which could either enhance or diminish its fit within a specific binding pocket.

Studies on positional isomers of other bioactive compounds have demonstrated that even subtle changes in substituent placement can lead to significant differences in efficacy and selectivity. This highlights the importance of precise structural control in the design of new therapeutic agents.

Comparative SAR with Other Substituted Salicylic Acid and Biphenyl Carboxylic Acid Derivatives

The structure-activity relationships of this compound can be further understood by comparing it with other substituted salicylic acids and biphenyl carboxylic acids, many of which are known nonsteroidal anti-inflammatory drugs (NSAIDs).

For example, diflunisal (B1670566), a biphenyl derivative of salicylic acid, exhibits anti-inflammatory and analgesic properties. Comparing the SAR of this compound with that of diflunisal and other NSAIDs can provide insights into the key structural features required for activity. Factors such as the nature and position of substituents on both aromatic rings, as well as the orientation between the rings, are critical.

The addition of a chlorine atom to the salicylic acid core, as seen in the title compound, represents a specific modification that can be compared to other substitutions (e.g., methyl, methoxy) to understand the role of electronics and lipophilicity in determining biological activity.

Table 2: Comparative Anti-inflammatory Activity of Salicylic Acid Derivatives

| Compound | Key Structural Features | Relative Anti-inflammatory Potency |

| Salicylic Acid | Basic scaffold | Low |

| Aspirin (Acetylsalicylic Acid) | Acetylation of hydroxyl group | Moderate |

| Diflunisal | 2',4'-difluorophenyl group at C5 | High |

| This compound | Chlorine at C3, Phenyl at C5 | Potentially High |

This table provides a qualitative comparison based on known activities of related compounds.

Ligand Efficiency and Lipophilicity Considerations in SAR

In modern drug discovery, the concepts of ligand efficiency (LE) and lipophilic efficiency (LipE or LLE) are crucial for optimizing lead compounds. Ligand efficiency is a measure of the binding energy per heavy atom, providing an indication of how efficiently a molecule binds to its target relative to its size.

Lipophilic efficiency relates the potency of a compound to its lipophilicity (logP or logD). A high LipE is desirable, as it suggests that the compound achieves high potency without excessive lipophilicity, which can often be associated with poor pharmacokinetic properties and off-target effects.

For this compound, the balance between its potency and its physicochemical properties is key to its potential as a drug candidate. The chlorine atom and the phenyl group both contribute to its lipophilicity. SAR studies should therefore aim to identify analogues that maximize potency while maintaining a favorable lipophilic efficiency. This can be achieved through strategic modifications that enhance binding affinity without significantly increasing molecular weight or lipophilicity.

Table 3: Physicochemical Properties and Efficiency Metrics of Illustrative Analogues

| Compound | Molecular Weight | clogP | pIC50 (Hypothetical) | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| Analogue A | 250 | 3.5 | 6.0 | 0.33 | 2.5 |

| Analogue B | 280 | 4.0 | 7.0 | 0.34 | 3.0 |

| Analogue C | 265 | 3.2 | 7.5 | 0.39 | 4.3 |

This table presents hypothetical data to illustrate the application of ligand and lipophilic efficiency metrics in SAR studies.

Biological Activity Mechanisms and Cellular Interactions of 3 Chloro 2 Hydroxy 5 Phenylbenzoic Acid

Anti-Microbial Activity Mechanisms and Spectrum of Action

Studies on Efficacy Against Specific Pathogens

No studies were identified that investigated the efficacy of 3-Chloro-2-hydroxy-5-phenylbenzoic acid against specific pathogens.

Inhibition of Microbial Growth and Virulence Factor Expression

There is no available data on the ability of this compound to inhibit microbial growth or the expression of virulence factors.

Proposed Cellular Targets and Pathways in Microorganisms

The cellular targets and pathways in microorganisms affected by this compound have not been described in the available scientific literature.

Anti-Cancer Activity Mechanisms and Cellular Responses

Induction of Apoptosis in Cancer Cell Lines

No research was found that demonstrated the induction of apoptosis in cancer cell lines by this compound.

Inhibition of Cancer Cell Proliferation and Metastasis

There are no available studies on the inhibition of cancer cell proliferation or metastasis by this compound.

Enzyme Inhibition as a Mechanism of Action (e.g., AKR1C1 Dehydrogenase)

The potential for this compound to act as an enzyme inhibitor is a key area of its biological activity. While direct studies on this specific molecule are limited, research into structurally related compounds, such as substituted 3-(phenylamino)benzoic acids and other salicylic (B10762653) acid derivatives, provides significant insights. A primary target of interest is the aldo-keto reductase (AKR) superfamily, particularly the AKR1C isoforms.

AKR1C1, also known as 20-alpha-hydroxysteroid dehydrogenase, and the closely related AKR1C3 are enzymes involved in the metabolism of steroids and prostaglandins. nih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like hormone-dependent cancers. nih.gov Studies on N-phenylanthranilic acids, a class of compounds structurally analogous to this compound, have demonstrated their role as competitive inhibitors of AKR1C3. nih.gov

Research on a series of salicylic acid and aminobenzoic acid derivatives has identified compounds that exhibit inhibitory activity against AKR1C1, AKR1C2, and AKR1C3. nih.gov For instance, 2-(2,3-dihydroxybenzylideneamino)benzamide was found to inhibit all three isoforms in the low micromolar range, while 3-(2-carboxyethylamino)-2-naphthoic acid was identified as a potent inhibitor of AKR1C1-3. nih.gov The inhibitory potential and selectivity of these compounds appear to be influenced by the nature and position of substituents on the aromatic rings. nih.govnih.gov Given the structural similarities, it is plausible that this compound may also exhibit inhibitory activity against AKR1C enzymes, though this requires direct experimental validation.

Table 1: Inhibitory Activity of Compounds Structurally Related to this compound against AKR1C Isoforms

| Compound | Target Enzyme(s) | Observed Effect |

|---|---|---|

| 2-(2,3-dihydroxybenzylideneamino)benzamide | AKR1C1, AKR1C2, AKR1C3 | Inhibition in the low micromolar range nih.gov |

| 3-(2-carboxyethylamino)-2-naphthoic acid | AKR1C1, AKR1C2, AKR1C3 | Potent inhibitor nih.gov |

Modulation of Cellular Signaling Pathways

The biological effects of this compound are likely mediated through the modulation of key cellular signaling pathways. Evidence from analogous compounds suggests a significant impact on pathways central to inflammation and cellular stress responses.

A study on 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), a compound with a similar substituted hydroxybenzoic acid structure, demonstrated that it exerts its anti-inflammatory effects by downregulating the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes, while the MAPK pathway is involved in cellular responses to a variety of stimuli, including stress and inflammation. By inhibiting these pathways, LX007 was able to reduce the production of inflammatory mediators. nih.gov

Anti-Inflammatory Potential and Mechanisms of Action

The anti-inflammatory properties of benzoic acid derivatives are well-documented. nih.gov While direct pre-clinical studies on this compound are not extensively available, the activities of structurally similar molecules strongly support its anti-inflammatory potential.

Reduction of Inflammatory Markers in Pre-clinical Models

In pre-clinical models, compounds structurally related to this compound have shown a marked ability to reduce key inflammatory markers. For example, in a study using LPS-activated primary microglial cells, the compound 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007) significantly inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This inhibition was accompanied by a reduction in the expression of their regulatory genes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.gov

Similarly, another study on 3-arylphthalides, which share a substituted aromatic core, found that 3-(2,4-dihydroxyphenyl)phthalide caused a strong inhibition of NO production in both LPS-stimulated microglial Bv.2 cells and macrophage RAW 264.7 cells. mdpi.com This compound also reduced the expression of pro-inflammatory cytokines such as Interleukin-1 beta (Il1b) and Interleukin-6 (Il6) in RAW 264.7 cells. mdpi.com These findings highlight a common mechanism among these related compounds: the suppression of key inflammatory molecules at the cellular level.

Table 2: Reduction of Inflammatory Markers by Structurally Related Compounds in Pre-clinical Models

| Compound | Model System | Inflammatory Markers Reduced |

|---|---|---|

| 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007) | LPS-activated primary microglia | NO, PGE2, iNOS, COX-2 nih.gov |

Interaction with Key Inflammatory Mediators and Receptors

The mechanism of anti-inflammatory action for this class of compounds involves direct interaction with key inflammatory mediators and upstream signaling components. The reduction in inflammatory markers like NO, PGE2, and various cytokines is a downstream effect of these interactions. nih.govmdpi.com While the precise receptor targets for this compound have not been fully elucidated, the inhibition of the NF-κB signaling pathway by a similar compound suggests a potential interaction with components of this pathway, such as IκB kinase or other upstream regulators that are activated by inflammatory stimuli like LPS. nih.gov

The inhibition of COX-2 expression, as seen with the related compound LX007, is a particularly important mechanism, as COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov This activity is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Other Investigated Biological Activities (e.g., Antioxidant Properties)

In addition to anti-inflammatory and enzyme-inhibiting activities, phenolic acids are recognized for their antioxidant properties. nih.gov The structure of this compound, containing a hydroxyl group on the benzoic acid ring, suggests it may possess radical scavenging capabilities.

The antioxidant potential of phenolic acids is often evaluated by their ability to reduce ferric ions or scavenge stable free radicals. nih.gov Studies on various phenolic acids have shown that the number and position of hydroxyl groups on the aromatic ring are key determinants of their antioxidant activity. nih.gov For instance, 2,3-dihydroxybenzoic acid was found to be a particularly strong antioxidant. nih.gov

In Vitro Biological Evaluation Methodologies

A variety of in vitro methodologies are employed to assess the biological activities of compounds like this compound. These assays provide crucial preliminary data on the compound's efficacy and mechanism of action.

Table 3: Common In Vitro Methodologies for Biological Evaluation

| Biological Activity | Methodology | Description |

|---|---|---|

| Anti-inflammatory | Inhibition of LPS-induced Nitric Oxide (NO) Production | Macrophage or microglial cell lines (e.g., RAW 264.7, Bv.2) are stimulated with lipopolysaccharide (LPS) to induce NO production. The ability of the test compound to inhibit NO synthesis is measured, often using the Griess reagent. mdpi.com |

| Protease Inhibition Assay | This assay measures the ability of a compound to inhibit protease enzymes, such as trypsin. Since proteases are involved in the inflammatory cascade, inhibition is indicative of anti-inflammatory potential. nih.gov | |

| Carrageenan-induced Paw Edema | While an in vivo model, it is a standard pre-clinical test for acute inflammation where the reduction of swelling by a compound is measured. researchgate.net | |

| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The color change is proportional to the antioxidant activity. nih.gov |

| Ferric Reducing Antioxidant Power (FRAP) Assay | This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color that can be measured spectrophotometrically. nih.gov | |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | This assay measures the ability of a compound to scavenge the ABTS radical cation. mdpi.com | |

| Enzyme Inhibition | AKR1C Isoform Inhibition Assay | The inhibitory concentration (IC50) of a compound against specific aldo-keto reductase isoforms is determined by measuring the oxidation or reduction of a substrate (e.g., S-tetralol) catalyzed by the enzyme in the presence of the inhibitor. |

| Toxicity | Brine Shrimp Lethality Assay | This assay is used to predict the toxicity of a compound by determining the concentration that is lethal to 50% of brine shrimp nauplii (LC50). mdpi.com |

Cell-Based Assays for Efficacy and Selectivity

No cell-based assay data for this compound is currently available in the public domain. Such assays would be crucial in determining its potential cytotoxic or cytostatic effects on various cell lines, as well as its selectivity towards specific cell types (e.g., cancer cells versus normal cells).

Enzyme Inhibition Assays and Kinetic Studies

There are no published enzyme inhibition assays or kinetic studies for this compound. These studies would be essential to identify specific enzyme targets, determine the mode of inhibition (e.g., competitive, non-competitive), and quantify its inhibitory potency (e.g., IC₅₀ or Kᵢ values).

Target Engagement Studies

No target engagement studies for this compound have been reported. These investigations are necessary to confirm direct binding of the compound to its putative cellular targets in a physiological context and to understand the downstream consequences of this interaction.

Future research is required to elucidate the biological activity profile of this compound. Such studies would be foundational for any potential development of this compound for therapeutic or other applications.

Advanced Analytical Methodologies in the Research of 3 Chloro 2 Hydroxy 5 Phenylbenzoic Acid

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture, and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile, thermally sensitive compounds like substituted benzoic acids. A typical analysis would involve a reversed-phase method.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (often with an acid like formic acid or phosphoric acid to suppress the ionization of the carboxyl group) and an organic solvent (like acetonitrile (B52724) or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of compounds with different polarities.

Detection: A UV detector is highly effective, as the aromatic rings in 3-Chloro-2-hydroxy-5-phenylbenzoic acid will strongly absorb UV light (typically in the 210-280 nm range).

This method can be validated according to ICH guidelines to accurately determine the purity of a sample and quantify any impurities. ekb.eg Several commercial suppliers of related compounds, such as 3-Chloro-5-hydroxybenzoic acid, specify purity as ≥97% as determined by HPLC, underscoring its role as a standard for quality control. sigmaaldrich.comsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While carboxylic acids are generally not volatile enough for direct GC analysis, they can be analyzed after a derivatization step.

Derivatization converts the polar -OH and -COOH groups into less polar, more volatile esters or ethers (e.g., by reacting with silylating agents like BSTFA or diazomethane). The derivatized analyte can then be separated on a GC column (typically a non-polar or medium-polarity capillary column) based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides both identification and quantification. The NIST Chemistry WebBook lists GC-MS data for the related compound 5-Chloro-2-hydroxybenzoic acid, demonstrating the applicability of this technique. nist.govnist.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative, and indispensable technique for monitoring the progress of chemical reactions involving the synthesis or modification of this compound. This method allows chemists to quickly assess the state of a reaction by separating the components of a reaction mixture on a solid stationary phase. thieme.deresearchgate.net The principle of separation is based on the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the liquid mobile phase (the eluent).

In practice, a small spot of the reaction mixture is applied to the baseline of a TLC plate. The plate is then placed in a sealed chamber with a specific solvent system. As the solvent moves up the plate via capillary action, it carries the components of the mixture at different rates. The rate of movement depends on the polarity of the compounds and their affinity for the stationary and mobile phases. For instance, in a reaction where this compound is being esterified, the product ester will be less polar than the starting carboxylic acid. This difference in polarity results in a higher Retention Factor (Rf) value for the product compared to the starting material, allowing their separation to be visualized on the TLC plate, often with the aid of a UV lamp. By taking samples at various time intervals, one can observe the starting material spot diminish in intensity while the product spot appears and intensifies, signaling the progression towards completion. researchgate.net

Table 1: Illustrative TLC Data for Monitoring a Reaction This interactive table provides a hypothetical example of TLC data for a reaction involving this compound.

| Reaction Time (minutes) | Rf of Starting Material | Rf of Product | Visual Observation under UV Light |

|---|---|---|---|

| 0 | 0.35 | - | Intense spot for starting material at Rf 0.35. |

| 30 | 0.35 | 0.70 | Starting material spot is less intense; a new spot for the product appears at Rf 0.70. |

| 60 | 0.35 | 0.70 | The intensity of the product spot is now greater than the starting material spot. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For this compound, obtaining a single crystal of sufficient quality allows for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. This technique provides conclusive evidence of the compound's constitution and conformation in the solid state. imaging.orgresearchgate.net

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The electrons in the atoms of the crystal scatter the X-rays, creating a unique pattern of reflections. The positions and intensities of these reflections are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be deduced. gla.ac.uk For a substituted salicylic (B10762653) acid derivative like this compound, this analysis can reveal important structural features, such as intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, and intermolecular interactions that dictate how the molecules pack together in the crystal lattice. rsc.orgresearchgate.net This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Table 2: Representative Crystallographic Data This interactive table shows example crystallographic parameters that could be obtained for a crystal of this compound.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₃H₉ClO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.541 |

| b (Å) | 3.987 |

| c (Å) | 21.345 |

| β (°) | 98.75 |

| Volume (ų) | 1056.2 |

Advanced Binding Assays for Ligand-Target Interactions

To investigate the potential biological activity of this compound or its derivatives, advanced binding assays are employed to study their interactions with specific protein targets. Techniques like Surface Plasmon Resonance (SPR) are powerful, label-free methods for quantifying the kinetics and affinity of these molecular interactions in real-time. springernature.comnih.govportlandpress.com

In a typical SPR experiment, a target protein is immobilized on the surface of a sensor chip. nih.gov A solution containing the small molecule, such as a derivative of this compound, is then flowed over this surface. reichertspr.com The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and plotted as a response over time in a sensorgram. portlandpress.comresearchgate.net From this data, crucial kinetic parameters can be determined, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). The Kₑ value is a direct measure of the binding affinity, with lower values indicating a stronger interaction between the ligand and its target. These assays are fundamental in drug discovery for identifying and optimizing lead compounds.

Table 3: Example SPR Binding Assay Results This interactive table presents hypothetical data from an SPR analysis of a this compound derivative binding to a target protein.

| Analyte Concentration (nM) | Association Rate (kₐ) (1/Ms) | Dissociation Rate (kₑ) (1/s) | Equilibrium Constant (Kₑ) (nM) |

|---|---|---|---|

| 10 | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| 50 | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| 100 | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

Research Applications and Future Directions for 3 Chloro 2 Hydroxy 5 Phenylbenzoic Acid

Role as a Synthetic Intermediate in Drug Discovery and Development Research

The biphenyl (B1667301) structural motif is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds. arabjchem.orgrsc.org Likewise, salicylic (B10762653) acid and its derivatives are well-known for their therapeutic properties, most notably as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govslideshare.net The combination of these two key fragments in 3-chloro-2-hydroxy-5-phenylbenzoic acid makes it a valuable synthetic intermediate for the development of new therapeutic agents.

Biphenyl carboxylic acids are recognized as crucial building blocks in the synthesis of a wide array of drugs. rsc.orgajgreenchem.com Research into the structure-activity relationships of salicylic acid derivatives has shown that the introduction of a phenyl group at the 5-position can enhance anti-inflammatory activity. nih.gov This suggests that this compound could serve as a precursor for novel anti-inflammatory drugs with potentially improved efficacy. The presence of the carboxylic acid and hydroxyl groups provides reactive sites for further molecular elaboration, allowing for the synthesis of a library of derivatives to be screened for various biological activities. arabjchem.orgresearchgate.net For instance, these functional groups can be readily converted into esters, amides, and ethers to modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

The chloro substituent can also influence the molecule's biological activity and metabolic stability. Halogen atoms can alter the electronic properties of the molecule and participate in halogen bonding, which can be a significant interaction in drug-receptor binding. Furthermore, the synthesis of complex biphenyl carboxylic acid derivatives on a multikilogram scale for drug development programs has been documented, underscoring the industrial feasibility of utilizing such intermediates. acs.org

Below is a table summarizing the key structural features of this compound and their relevance in drug design:

| Structural Feature | Relevance in Drug Discovery | Potential Therapeutic Areas |

| Biphenyl Core | Provides a rigid scaffold, can interact with hydrophobic pockets in biological targets. arabjchem.org | Anti-inflammatory, Anticancer, Antihypertensive ajgreenchem.com |

| Salicylic Acid Moiety | Known pharmacophore for anti-inflammatory activity, provides sites for chemical modification. nih.gov | Anti-inflammatory, Analgesic, Antipyretic nih.gov |

| Carboxylic Acid Group | Can form strong hydrogen bonds and electrostatic interactions with receptors. openmedscience.com | Broad applicability |

| Hydroxyl Group | Can act as a hydrogen bond donor and acceptor, key for binding to many enzymes. | Broad applicability |

| Chloro Substituent | Can modulate electronic properties, metabolic stability, and receptor binding through halogen bonding. | Broad applicability |

Exploration as a Molecular Probe for Biological Pathway Elucidation

While no specific use of this compound as a molecular probe has been reported, its structure holds potential for such applications. Molecular probes are essential tools for studying biological systems, and the design of effective probes often relies on a scaffold that can be functionalized with reporter groups (e.g., fluorescent tags, biotin) without losing its ability to interact with a biological target.

The biphenyl scaffold of this compound can be systematically modified to explore binding pockets of enzymes and receptors. The carboxylic acid and hydroxyl groups are convenient handles for the attachment of linkers and reporter moieties. For example, a fluorescent dye could be attached via an ester or ether linkage to visualize the localization of the molecule within a cell or to monitor its interaction with a target protein in real-time.

Furthermore, derivatives of this compound could be used in affinity chromatography to isolate and identify their binding partners from complex biological mixtures. By immobilizing a derivative on a solid support, it can be used as bait to "fish out" proteins that interact with it, thereby helping to elucidate its mechanism of action and identify new drug targets.

Integration into Materials Science Research

The rigid and planar nature of the biphenyl unit, combined with the presence of functional groups capable of coordination or influencing molecular packing, makes this compound a candidate for investigation in materials science.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com Aromatic carboxylic acids are among the most common and versatile building blocks for the synthesis of MOFs due to their ability to form strong coordination bonds with metal centers. mdpi.com Biphenyl dicarboxylic acids have been extensively used to create MOFs with high porosity and thermal stability. acs.org

This compound, as a multifunctional aromatic carboxylic acid, presents an interesting ligand for the design of novel MOFs. The carboxylate group can coordinate to metal ions, while the hydroxyl group can also participate in coordination or act as a hydrogen bond donor to influence the framework's topology and stability. The chloro and phenyl substituents would project into the pores of the resulting MOF, tuning the pore size, shape, and chemical environment. This could lead to MOFs with tailored properties for applications such as gas storage, separation, and catalysis.

Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. mdpi.com Molecules that exhibit liquid crystalline phases, known as mesogens, typically possess a rigid, rod-like structure. The biphenyl unit is a common component of mesogens due to its rigidity and linearity. mdpi.comresearchgate.net

The structure of this compound contains the rigid biphenyl core necessary for liquid crystalline behavior. The substituents (chloro, hydroxyl, and carboxyl groups) would significantly influence the molecule's polarity, polarizability, and ability to form intermolecular interactions such as hydrogen bonds. These factors are critical in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. mdpi.com By modifying the carboxylic acid, for example, by converting it to a long-chain ester, it may be possible to design new liquid crystal materials based on this scaffold.

Development of Novel Chemical Reagents and Catalysts

The unique combination of functional groups in this compound suggests its potential as a starting material for the development of new chemical reagents and catalysts. For instance, some salicylic acid derivatives have been shown to possess catalytic activity. researchgate.net The electronic properties of the salicylic acid moiety in this compound are modulated by the presence of the chloro and phenyl groups, which could lead to novel catalytic activities.

Furthermore, the biphenyl scaffold can be used to construct chiral ligands for asymmetric catalysis. By introducing chirality into the molecule, for example, through atropisomerism (which can arise from hindered rotation around the biphenyl single bond) or by attaching a chiral auxiliary, it may be possible to develop new catalysts for stereoselective transformations.

Interdisciplinary Research Opportunities

The versatility of this compound opens up a range of interdisciplinary research opportunities that bridge chemistry, biology, and materials science.

Chemosensors: The biphenyl scaffold can be functionalized with chromophores or fluorophores to create sensors for the detection of specific ions or molecules. The binding of an analyte to a receptor unit attached to the biphenyl framework could induce a change in the spectroscopic properties of the reporter group.

Functional Polymers: The carboxylic acid group allows for the incorporation of this molecule into polymers, either as a monomer or as a pendant group. This could lead to the development of functional polymers with tailored optical, electronic, or biological properties.

Biomaterials: By conjugating this molecule to biocompatible polymers or surfaces, it may be possible to create biomaterials with specific biological activities, such as anti-inflammatory or antimicrobial properties.

Challenges and Perspectives in Future Research of Substituted Biphenyl Carboxylic Acids

The advancement of research into substituted biphenyl carboxylic acids, including this compound, is not without its challenges. However, these hurdles also present opportunities for innovation and discovery.

Another significant challenge is understanding the pharmacokinetic properties and potential toxicity of these compounds. The presence of a carboxylic acid group can impact a molecule's bioavailability. researchgate.net Furthermore, the introduction of halogen atoms, such as chlorine, can influence the metabolic stability and potential for off-target effects.

Despite these challenges, the outlook for research in this area is positive. The versatility of the biphenyl scaffold continues to make it an attractive starting point for the design of new molecules with diverse biological activities. ajgreenchem.comarabjchem.org Advances in synthetic methodologies, including the development of more robust and efficient catalysts for cross-coupling reactions, will facilitate the creation of novel derivatives. researchgate.netrsc.org

Computational modeling and in silico screening are expected to play an increasingly important role in prioritizing synthetic targets and predicting their biological activities and toxicological profiles. This will help to streamline the drug discovery process and focus resources on the most promising candidates.

The following table summarizes the key challenges and future perspectives in the research of substituted biphenyl carboxylic acids.

Table 2: Challenges and Perspectives in Substituted Biphenyl Carboxylic Acid Research

| Aspect | Challenges | Future Perspectives |

| Synthesis | Multi-step syntheses, potential for low yields, and purification difficulties. rsc.org | Development of more efficient and selective catalytic systems for cross-coupling reactions. researchgate.netrsc.org |

| Biological Evaluation | Understanding complex structure-activity relationships and identifying specific molecular targets. | High-throughput screening and mechanism-of-action studies to elucidate biological pathways. |

| Pharmacokinetics & Toxicology | Poor bioavailability associated with the carboxylic acid moiety and potential for off-target effects of halogenated compounds. researchgate.net | Prodrug strategies and detailed toxicological profiling to improve safety and efficacy. |

| Intellectual Property | Crowded patent landscape for some classes of biphenyl derivatives. | Exploration of novel substitution patterns and therapeutic applications to identify new intellectual property. |

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-2-hydroxy-5-phenylbenzoic acid, and how can purity be maximized?

- Methodological Answer : A common approach involves chlorination of precursor molecules under controlled conditions. For example, analogous compounds like 3-Chloro-5-(trifluoromethyl)benzoic acid are synthesized via chlorination of p-anisole derivatives followed by deprotection . To enhance purity, employ recrystallization using ethanol or dimethylformamide (DMF), as these solvents effectively dissolve impurities while retaining the target compound . Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity using HPLC (>97% purity thresholds are typical) .

Q. How should researchers characterize the solubility and stability of this compound?

- Methodological Answer : Solubility can be tested in polar aprotic solvents (e.g., DMF, DMSO) and alcohols (ethanol, methanol) based on structural analogs like 3-Chloro-5-(trifluoromethyl)benzoic acid . Stability studies should include pH-dependent degradation assays (e.g., 0.1 M HCl/NaOH at 25°C for 24 hours) and thermal analysis (TGA/DSC). Store the compound at 0–6°C in amber vials to prevent photodegradation, as recommended for halogenated benzoic acids .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Use a combination of H/C NMR to identify aromatic protons and substituents, FT-IR for hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference spectral data with PubChem entries (e.g., 3,5-dichloro-4-hydroxybenzoic acid, CID 3336412) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can predict electrophilic substitution patterns and regioselectivity in halogenated benzoic acids. For example, modeling the electron-withdrawing effects of the chloro and hydroxyl groups helps identify reactive sites for further functionalization . Pair computational results with experimental data (e.g., X-ray crystallography) to validate predictions .

Q. What experimental strategies address contradictory bioactivity results in enzyme inhibition studies?

- Methodological Answer : Contradictions may arise from assay conditions (pH, temperature) or impurities. Standardize protocols using positive controls (e.g., known enzyme inhibitors) and validate compound purity via LC-MS. For analogs like 4-amino-5-chloro-2-methoxybenzoic acid, structure-activity relationship (SAR) studies using modified substituents (e.g., replacing -Cl with -CF) can clarify bioactivity trends .

Q. How can researchers resolve discrepancies in synthetic yields during scale-up?

- Methodological Answer : Scale-up often introduces side reactions (e.g., incomplete chlorination). Optimize stoichiometry using Design of Experiments (DoE) to test variables like temperature, catalyst loading, and reaction time. For example, phosphorus pentachloride (PCl) efficiency drops above 60°C in analogous syntheses, necessitating strict thermal control . Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Q. What advanced techniques validate crystallographic data for halogenated benzoic acids?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is gold-standard for confirming molecular packing and hydrogen-bonding networks. Compare results with databases like Cambridge Structural Database (CSD) entries for related compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid, Refcode: XYZABC) . For amorphous samples, pair powder XRD with solid-state NMR to assess polymorphism.

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow OSHA HCS guidelines: use PPE (nitrile gloves, lab coats, goggles) and work in a fume hood. The compound may irritate eyes/skin, similar to 3-chlorophenol, requiring immediate rinsing with water for 15 minutes upon exposure . Store separately from oxidizers (e.g., KMnO) and bases to avoid hazardous reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.